molecular formula C26H28FN5O2 B14973294 N-{[1-(2-fluorobenzyl)piperidin-4-yl]methyl}-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

N-{[1-(2-fluorobenzyl)piperidin-4-yl]methyl}-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B14973294
M. Wt: 461.5 g/mol
InChI Key: WUMFGPAVECFUEN-UHFFFAOYSA-N
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Description

N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, piperidine, and pyrimidoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenylmethylpiperidine intermediate, which is then coupled with a pyrimidoindole derivative under specific reaction conditions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and maximize yield. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H28FN5O2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C26H28FN5O2/c1-17-6-7-22-20(12-17)24-25(30-22)26(34)32(16-29-24)15-23(33)28-13-18-8-10-31(11-9-18)14-19-4-2-3-5-21(19)27/h2-7,12,16,18,30H,8-11,13-15H2,1H3,(H,28,33)

InChI Key

WUMFGPAVECFUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4CCN(CC4)CC5=CC=CC=C5F

Origin of Product

United States

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